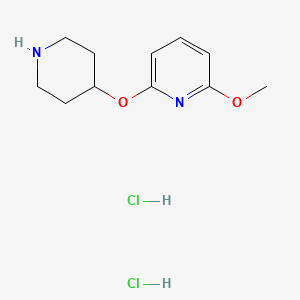

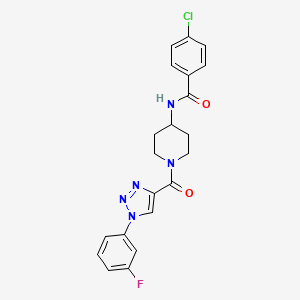

1-Cyclopentyl-3-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Cyclopentyl-3-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)urea, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1990s. It is a potent agonist of the CB1 receptor and has been used extensively in scientific research to study the endocannabinoid system.

Aplicaciones Científicas De Investigación

Acetylcholinesterase Inhibitors

Flexible ureas, including derivatives related to "1-Cyclopentyl-3-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)urea", have been synthesized and evaluated for their potential as acetylcholinesterase inhibitors. These compounds were designed to optimize the spacer length between pharmacophoric moieties and to test compounds with greater conformational flexibility. Such inhibitors can potentially be used in the treatment of diseases like Alzheimer's by preventing the breakdown of acetylcholine, a neurotransmitter essential for memory and learning functions (Vidaluc et al., 1995).

Electro-Fenton Degradation of Antimicrobials

The electro-Fenton degradation process has been applied to urea derivatives, demonstrating their potential in environmental applications such as the degradation of persistent antimicrobials in water. This method involves the generation of hydroxyl radicals to break down contaminants, highlighting the role of urea derivatives in enhancing the efficiency of such processes (Sirés et al., 2007).

Corrosion Inhibition

Certain urea derivatives have been investigated for their efficiency as corrosion inhibitors, especially in protecting mild steel in acidic environments. These studies show the potential of cyclopentyl and dimethoxyphenyl substituted ureas in forming protective layers on metal surfaces, thus preventing corrosion. This application is crucial for extending the lifespan of metal components in various industrial applications (Mistry et al., 2011).

Complexation and Unfolding Studies

Research on heterocyclic ureas, including compounds similar to "1-Cyclopentyl-3-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)urea", has revealed their ability to form multiply hydrogen-bonded complexes. These studies provide insights into the conformational behavior of such compounds, which is relevant for understanding their biological interactions and potential applications in designing more effective pharmaceutical agents (Corbin et al., 2001).

Propiedades

IUPAC Name |

1-cyclopentyl-3-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-21-14-8-7-11(9-15(14)22-2)13(19)10-17-16(20)18-12-5-3-4-6-12/h7-9,12-13,19H,3-6,10H2,1-2H3,(H2,17,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGLIDYVAHNUNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CNC(=O)NC2CCCC2)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopentyl-3-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2409395.png)

![4-[4-(Hydroxymethyl)phenyl]-2-morpholin-4-ylbenzaldehyde](/img/structure/B2409397.png)

![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B2409403.png)

![N-[(1S)-1-Cyanoethyl]-6-(dimethylsulfamoyl)pyridine-3-carboxamide](/img/structure/B2409407.png)

![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2409408.png)

![1-(2-aminoethyl)-5-(3-nitrobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B2409409.png)

![1-Butan-2-yl-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2409412.png)